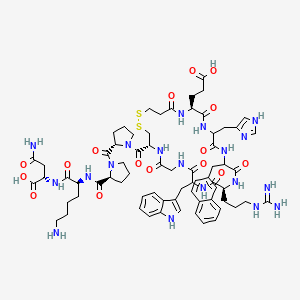

4'-Ethynyl-2'-deoxyadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

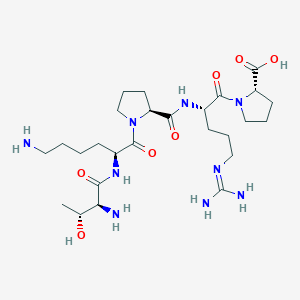

La 4’-Éthynyl-2’-désoxyadénosine est un analogue nucléosidique qui a suscité un intérêt considérable en raison de ses puissantes propriétés antivirales. Ce composé est particulièrement reconnu pour sa capacité à inhiber la réplication du virus de l'immunodéficience humaine de type 1 (VIH-1) en ciblant l'enzyme transcriptase inverse . La caractéristique structurelle unique de la 4’-Éthynyl-2’-désoxyadénosine est le groupe éthynyle en position 4’, qui joue un rôle crucial dans son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4’-Éthynyl-2’-désoxyadénosine implique généralement plusieurs étapes, en commençant par des produits disponibles dans le commerce. Une stratégie de synthèse courante commence par la 2-amino-2’-désoxyadénosine, qui subit une série de réactions pour introduire le groupe éthynyle en position 4’ . Le processus comprend des étapes de protection et de déprotection, ainsi que des transformations sélectives de groupes fonctionnels .

Méthodes de production industrielle : La production industrielle de la 4’-Éthynyl-2’-désoxyadénosine implique le passage de la synthèse en laboratoire à une échelle industrielle. Cela nécessite souvent l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté. Par exemple, Merck & Co. a développé une synthèse à l'échelle industrielle qui comprend 12 étapes linéaires, y compris une désymétrisation enzymatique et une glycosylation de Vorbrüggen en avant-dernière étape .

Analyse Des Réactions Chimiques

Types de réactions : La 4’-Éthynyl-2’-désoxyadénosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou de créer des dérivés ayant des propriétés différentes .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la 4’-Éthynyl-2’-désoxyadénosine comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution . Les conditions réactionnelles impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions de la 4’-Éthynyl-2’-désoxyadénosine comprennent divers dérivés qui conservent le groupe éthynyle en position 4’. Ces dérivés peuvent présenter des activités biologiques différentes et sont souvent utilisés dans des recherches et des développements ultérieurs .

Applications de la recherche scientifique

La 4’-Éthynyl-2’-désoxyadénosine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme élément constitutif pour la synthèse d'autres analogues nucléosidiques . En biologie et en médecine, elle est principalement étudiée pour ses propriétés antivirales, en particulier contre le VIH-1 . Le composé a également montré un potentiel dans l'inhibition de la réplication d'autres virus, tels que le virus de la grippe A . En outre, la 4’-Éthynyl-2’-désoxyadénosine est explorée pour son utilisation potentielle dans les oligonucléotides antisens et les thérapies personnalisées .

Mécanisme d'action

Le mécanisme d'action de la 4’-Éthynyl-2’-désoxyadénosine implique son incorporation dans la chaîne d'ADN viral par l'enzyme transcriptase inverse. Une fois incorporé, le groupe éthynyle en position 4’ empêche toute extension ultérieure de la chaîne d'ADN, ce qui met effectivement fin à la réplication virale . Ce composé inhibe également la transcriptase inverse par plusieurs modes d'action, notamment la terminaison immédiate et retardée de la chaîne . Les cibles moléculaires et les voies impliquées comprennent l'enzyme transcriptase inverse et le processus de synthèse de l'ADN viral .

Applications De Recherche Scientifique

4’-Ethynyl-2’-deoxyadenosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogues . In biology and medicine, it is primarily studied for its antiviral properties, particularly against HIV-1 . The compound has also shown potential in inhibiting the replication of other viruses, such as the influenza A virus . Additionally, 4’-Ethynyl-2’-deoxyadenosine is being explored for its potential use in antisense oligonucleotides and personalized therapies .

Mécanisme D'action

The mechanism of action of 4’-Ethynyl-2’-deoxyadenosine involves its incorporation into the viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the ethynyl group at the 4’-position prevents further extension of the DNA chain, effectively terminating viral replication . This compound also inhibits reverse transcriptase through multiple modes of action, including immediate and delayed chain termination . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis process .

Comparaison Avec Des Composés Similaires

La 4’-Éthynyl-2’-désoxyadénosine est souvent comparée à d'autres analogues nucléosidiques, tels que la 4’-Éthynyl-2-fluoro-2’-désoxyadénosine (EFdA) et l'EdAP . Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs activités biologiques et leur résistance à la dégradation enzymatique . Par exemple, l'EFdA possède un atome de fluor en position 2, ce qui améliore sa stabilité et réduit sa sensibilité à l'adénosine désaminase . L'EdAP, quant à lui, est un dérivé du cyclosaligénylphosphate qui augmente la perméabilité membranaire et inhibe la réplication du virus de la grippe . La caractéristique unique de la 4’-Éthynyl-2’-désoxyadénosine est sa puissante inhibition de la transcriptase inverse du VIH-1, ce qui en fait un composé précieux dans la recherche antivirale .

Propriétés

Formule moléculaire |

C12H13N5O3 |

|---|---|

Poids moléculaire |

275.26 g/mol |

Nom IUPAC |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |

Clé InChI |

HMIGVKANVVLEOA-JOAULVNJSA-N |

SMILES isomérique |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |

SMILES canonique |

C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)

![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)

![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)